molecular formula C16H14O3 B1323976 2-Acetoxy-3'-methylbenzophenone CAS No. 890098-89-2

2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976
CAS No.: 890098-89-2
M. Wt: 254.28 g/mol
InChI Key: BQIUFPWSMFPDQR-UHFFFAOYSA-N
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Description

2-Acetoxy-3’-methylbenzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the benzene ring, and a methyl group is attached to the third carbon of the benzophenone structure. This compound is known for its applications in various fields, including organic synthesis and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’-methylbenzophenone typically involves the acetylation of 3’-methylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 3’-methylbenzophenone reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of 2-Acetoxy-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxy-3’-methylbenzophenone is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-methylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to form the corresponding phenol, which can then participate in further chemical reactions. The compound’s photochemical properties allow it to absorb light and undergo photochemical transformations, making it useful in photochemistry studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the acetoxy and methyl groups influences its reactivity and makes it suitable for specific applications in organic synthesis and photochemistry .

Properties

IUPAC Name

[2-(3-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-6-5-7-13(10-11)16(18)14-8-3-4-9-15(14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIUFPWSMFPDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641554
Record name 2-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-89-2
Record name [2-(Acetyloxy)phenyl](3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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